molecular formula C14H13ClN2O B11958174 1-Benzyl-3-(2-chlorophenyl)urea CAS No. 13257-11-9

1-Benzyl-3-(2-chlorophenyl)urea

Cat. No.: B11958174
CAS No.: 13257-11-9
M. Wt: 260.72 g/mol
InChI Key: ULVQICRGVOWPPD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-chlorophenyl)urea is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.726 g/mol . This compound is characterized by the presence of a benzyl group attached to a urea moiety, with a chlorophenyl substituent at the 3-position. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

The synthesis of 1-Benzyl-3-(2-chlorophenyl)urea typically involves the reaction of 2-chlorobenzylamine with 3-chlorophenyl isocyanate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature for 10 minutes, followed by stirring at 50°C for 5 hours to ensure complete reaction . The solvent is then evaporated to obtain the crude product.

Chemical Reactions Analysis

1-Benzyl-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(2-chlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

1-Benzyl-3-(2-chlorophenyl)urea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

13257-11-9

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

1-benzyl-3-(2-chlorophenyl)urea

InChI

InChI=1S/C14H13ClN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18)

InChI Key

ULVQICRGVOWPPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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